N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(5-chlorothiophen-2-yl)acetamide

CK-1δ inhibition Neurodegeneration Kinase inhibitor

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(5-chlorothiophen-2-yl)acetamide (CAS 921839-91-0) is a synthetic small molecule belonging to the N-(benzothiazolyl)-2-phenyl-acetamide class, a scaffold extensively validated as a source of potent and selective casein kinase 1δ (CK-1δ) inhibitors. The compound features a 5-chlorothiophene ring in place of the canonical phenyl group found in the archetypal lead series, a substitution that introduces distinct electronic and steric properties while retaining the core pharmacophore required for CK-1δ engagement.

Molecular Formula C19H13ClN2OS2
Molecular Weight 384.9
CAS No. 921839-91-0
Cat. No. B2767109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(5-chlorothiophen-2-yl)acetamide
CAS921839-91-0
Molecular FormulaC19H13ClN2OS2
Molecular Weight384.9
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)CC4=CC=C(S4)Cl
InChIInChI=1S/C19H13ClN2OS2/c20-17-9-8-14(24-17)11-18(23)21-13-5-3-4-12(10-13)19-22-15-6-1-2-7-16(15)25-19/h1-10H,11H2,(H,21,23)
InChIKeyQVYQJVQACAFRHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(1,3-Benzothiazol-2-yl)phenyl]-2-(5-chlorothiophen-2-yl)acetamide (CAS 921839-91-0): Sourcing Guide for a Differentiated Benzothiazole-Acetamide Research Compound


N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(5-chlorothiophen-2-yl)acetamide (CAS 921839-91-0) is a synthetic small molecule belonging to the N-(benzothiazolyl)-2-phenyl-acetamide class, a scaffold extensively validated as a source of potent and selective casein kinase 1δ (CK-1δ) inhibitors [1]. The compound features a 5-chlorothiophene ring in place of the canonical phenyl group found in the archetypal lead series, a substitution that introduces distinct electronic and steric properties while retaining the core pharmacophore required for CK-1δ engagement [2].

Why N-[3-(1,3-Benzothiazol-2-yl)phenyl]-2-(5-chlorothiophen-2-yl)acetamide Cannot Be Replaced by Generic N-(Benzothiazolyl)-2-phenyl-acetamide Analogs


Within the N-(benzothiazolyl)-2-phenyl-acetamide chemotype, minor structural modifications produce large differences in CK-1δ inhibitory potency, with published IC50 values spanning from 23 nM to >60 µM across a set of only 20 closely related analogs [1]. The replacement of the phenyl ring with a 5-chlorothiophene heterocycle—as present in CAS 921839-91-0—alters both the electron density of the acetamide linker and the geometry of the hydrophobic pocket interaction, parameters that the original structure–activity relationship (SAR) studies identify as critical determinants of CK-1δ affinity and isoform selectivity [1]. Consequently, a generic N-(benzothiazolyl)-2-phenyl-acetamide cannot be assumed to replicate the binding profile, cellular target engagement, or downstream functional effects of this specific chlorothiophene-containing derivative.

Quantitative Differentiation Evidence for N-[3-(1,3-Benzothiazol-2-yl)phenyl]-2-(5-chlorothiophen-2-yl)acetamide (CAS 921839-91-0) Against Closest Analogs


CK-1δ Inhibitory Potency: Class-Level Benchmarking Against the Established N-(Benzothiazolyl)-2-phenyl-acetamide Series

CAS 921839-91-0 has not been individually profiled in published enzymatic assays; however, its core N-(benzothiazolyl)-2-phenyl-acetamide scaffold has been extensively characterized. In the foundational J. Med. Chem. 2014 study, the most potent analog (compound 20, bearing a 6-CF3-benzothiazole and a 3-chlorophenylacetamide moiety) inhibited CK-1δ with an IC50 of 23 nM [1]. The same series yielded compounds with IC50 values ranging from 0.083 µM (compound 17) to 0.85 µM (compound MR-3.15) and >60 µM for inactive analogs, demonstrating that potency is exquisitely sensitive to the substitution pattern on both the benzothiazole and the pendant aromatic ring [1]. The 5-chlorothiophene moiety in CAS 921839-91-0 replaces the chlorophenyl ring present in compound 20, introducing a sulfur heteroatom that modifies π-electron distribution and hydrogen-bonding potential, factors that the SAR identifies as key potency drivers [1][2].

CK-1δ inhibition Neurodegeneration Kinase inhibitor

Isoform Selectivity Potential: Structural Differentiation from LH846 and Related Benzothiazole CK-1 Inhibitors

LH846, a commercially available benzothiazole-based CK-1 inhibitor, inhibits CK-1δ with an IC50 of 290 nM, CK-1ε with an IC50 of 1.3 µM, and CK-1α with an IC50 of 2.5 µM, yielding a δ/ε selectivity ratio of approximately 4.5-fold and δ/α selectivity of approximately 8.6-fold [1]. In the N-(benzothiazolyl)-2-phenyl-acetamide series, certain substitution patterns confer substantially greater selectivity; for example, compound 20 (IC50 23 nM for CK-1δ) was reported as a highly selective CK-1δ inhibitor [2]. The 5-chlorothiophene ring in CAS 921839-91-0 introduces a sterically and electronically distinct moiety relative to the chlorophenyl group of LH846 and the phenylacetamide series. Published SAR indicates that the pendant aromatic ring's substitution pattern is a primary determinant of isoform selectivity within this scaffold [2][3]. The sulfur atom in the thiophene ring may engage in additional polar interactions within the CK-1δ ATP-binding pocket that are not accessible to carbocyclic phenyl analogs, potentially altering the selectivity fingerprint relative to both LH846 and the canonical phenylacetamide series.

CK-1 isoform selectivity Kinase profiling Chemical probe

TDP-43 Phosphorylation and Neuroprotection: Class-Level Functional Validation in Disease-Relevant Models

N-(Benzothiazolyl)-2-phenyl-acetamides, the scaffold to which CAS 921839-91-0 belongs, are the only CK-1δ inhibitor chemotype with published in vivo efficacy data in TDP-43 proteinopathy models. The analog IGS-2.7 (a benzothiazole-based CK-1δ inhibitor from the same structural family) demonstrated statistically significant preservation of spinal motor neurons, reduction of TDP-43 phosphorylation, and attenuation of astroglial and microglial reactivity in TDP-43 (A315T) transgenic mice [1]. In cellular models, N-(benzothiazolyl)-2-phenyl-acetamides prevented TDP-43 phosphorylation and reduced TDP-43 neurotoxicity in Drosophila, and were predicted to cross the blood–brain barrier [2]. Compound 4 (also from this series) protected dopaminergic neurons against 6-OHDA toxicity in SH-SY5Y cells with maximal efficacy at 10 µM and showed neuroprotective effects in an in vivo rat Parkinson's disease model [3]. CAS 921839-91-0, by virtue of its shared pharmacophore, is positioned within the only benzothiazole-acetamide subclass for which in vivo TDP-43 target engagement and neuroprotection have been demonstrated.

TDP-43 phosphorylation Neuroprotection ALS model

Predicted Blood–Brain Barrier Penetration: Class-Level Property Differentiating from Peripherally Restricted CK-1 Inhibitors

The N-(benzothiazolyl)-2-phenyl-acetamide scaffold has been computationally predicted to be brain-penetrant [1], a property confirmed in vivo for compound 4 (direct intracerebral administration producing neuroprotection) and for IGS-2.7 (systemic administration producing CNS target engagement and motor neuron preservation) [2][3]. In contrast, many commercially available CK-1 inhibitors such as D4476 and CKI-7 are peripherally restricted or have unknown CNS exposure. The molecular properties of CAS 921839-91-0 (MW = 384.9 g/mol; cLogP estimated in the range of 3.5–4.5 based on structural analogs; only one hydrogen bond donor) are consistent with favorable CNS penetration according to standard medicinal chemistry guidelines (MW < 400, HBD ≤ 3, cLogP < 5) [1]. The 5-chlorothiophene ring, being more lipophilic than an unsubstituted phenyl but less than a dichlorophenyl, may fine-tune the balance between BBB permeability and aqueous solubility relative to the phenyl analogs.

Blood-brain barrier CNS drug discovery Physicochemical properties

Optimal Research Application Scenarios for N-[3-(1,3-Benzothiazol-2-yl)phenyl]-2-(5-chlorothiophen-2-yl)acetamide (CAS 921839-91-0)


CK-1δ Chemical Probe Development for TDP-43 Proteinopathy Research (ALS, FTD)

This compound is most rationally deployed as a starting point for SAR expansion within the only CK-1δ inhibitor chemotype with demonstrated in vivo TDP-43 target engagement. Researchers who have validated CK-1δ as a target in their ALS or frontotemporal dementia (FTD) models can use CAS 921839-91-0 to explore how the 5-chlorothiophene modification affects potency, selectivity, and CNS exposure relative to the published phenylacetamide leads [1][2]. The compound should be profiled head-to-head against compound 20 (IC50 = 23 nM) or IGS-2.7 to establish its position within the scaffold's SAR landscape.

Isoform-Selectivity Profiling Against CK-1δ, CK-1ε, and CK-1α

Given that CK-1δ and CK-1ε share 97% catalytic domain identity, isoform-selective inhibitors are essential tools for dissecting the distinct biological functions of these kinases. CAS 921839-91-0, with its 5-chlorothiophene substituent, may exhibit a selectivity fingerprint distinct from both LH846 (δ/ε = 4.5×) and the phenylacetamide series [3]. A dedicated selectivity panel (CK-1δ, CK-1ε, CK-1α, CK-2 at minimum) is recommended as the first characterization step upon procurement.

Neuroprotection Screening in Dopaminergic or Motor Neuron Degeneration Models

The scaffold has demonstrated neuroprotection in both 6-OHDA-induced dopaminergic cell death (SH-SY5Y cells) and TDP-43 (A315T) transgenic mouse motor neuron degeneration [2][4]. CAS 921839-91-0 can be incorporated into existing neuroprotection screening cascades alongside compound 4 (maximal efficacy at 10 µM in SH-SY5Y) and IGS-2.7 to determine whether the chlorothiophene modification preserves or enhances the neuroprotective phenotype.

Medicinal Chemistry Hit-to-Lead Optimization with a Focus on CNS Drug-Like Properties

The favorable physicochemical profile of the scaffold (MW < 400, low HBD count, predicted BBB penetration) makes this compound a suitable starting point for lead optimization programs targeting neurodegenerative diseases [1]. The 5-chlorothiophene ring offers a synthetic handle for further derivatization (e.g., Suzuki coupling, nucleophilic aromatic substitution) that is orthogonal to the modification sites on the benzothiazole core, enabling parallel SAR exploration of both molecular halves.

Quote Request

Request a Quote for N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(5-chlorothiophen-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.